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molecular formula C7H8F3N3 B1387786 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 959238-29-0

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Cat. No. B1387786
M. Wt: 191.15 g/mol
InChI Key: RMUCKQYMCXRUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207161B2

Procedure details

3-Trifluoromethyl-imidazo[1,5-a]pyrazine 1j (12.0 g, 64.2 mmol) was dissolved in 150 mL of anhydrous ethanol under stirring, then 10% Pd/C (500 mg) was added to the solution. The reaction mixture was stirred at room temperature under a hydrogen atmosphere overnight. The reaction solution was filtered through a pad of coarse silica gel and concentrated under reduced pressure to obtain the title compound 3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine 1k (12.2 g, yield 99%) as a brown solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]2=[CH:5][N:4]=1>C(O)C.[Pd]>[F:13][C:2]([F:1])([F:12])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC(C1=NC=C2N1C=CN=C2)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature under a hydrogen atmosphere overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a pad of coarse silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=C2N1CCNC2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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